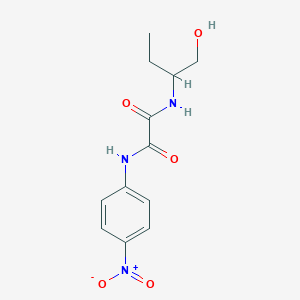
N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide: is an organic compound that features both hydroxy and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of oxalyl chloride with 4-nitroaniline to form N2-(4-nitrophenyl)oxalamide. This intermediate is then reacted with 1-hydroxybutan-2-amine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The hydroxy group in N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N1-(1-oxobutan-2-yl)-N2-(4-nitrophenyl)oxalamide.
Reduction: Formation of N1-(1-hydroxybutan-2-yl)-N2-(4-aminophenyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving nitro and hydroxy groups.
Medicine: The compound’s potential pharmacological properties are being explored, particularly its ability to act as an inhibitor for certain enzymes. Its derivatives may have applications in the development of new therapeutic agents.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials due to its reactive functional groups.
作用机制
The mechanism by which N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions. These interactions can inhibit enzyme activity or alter the function of biological molecules, leading to various biological effects.
相似化合物的比较
N1-(1-hydroxybutan-2-yl)-N2-(4-aminophenyl)oxalamide: This compound is similar but has an amino group instead of a nitro group.
N1-(1-oxobutan-2-yl)-N2-(4-nitrophenyl)oxalamide: This compound has a carbonyl group instead of a hydroxy group.
Uniqueness: N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide is unique due to the presence of both hydroxy and nitro groups, which provide a combination of reactivity and potential biological activity not found in its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-2-8(7-16)13-11(17)12(18)14-9-3-5-10(6-4-9)15(19)20/h3-6,8,16H,2,7H2,1H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBBOOPCPJYTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-bromo-5-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2829004.png)
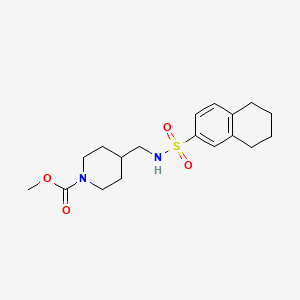
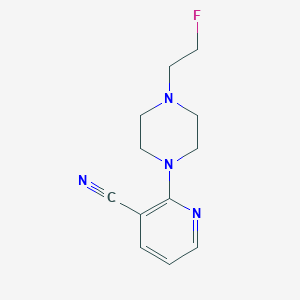
![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2829008.png)
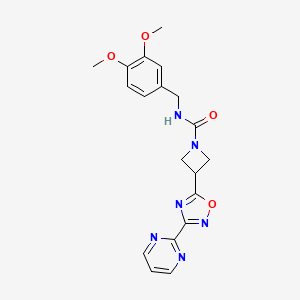
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2829014.png)
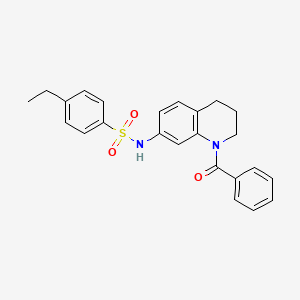
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2829018.png)
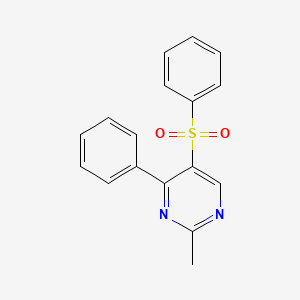
![N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide](/img/structure/B2829020.png)
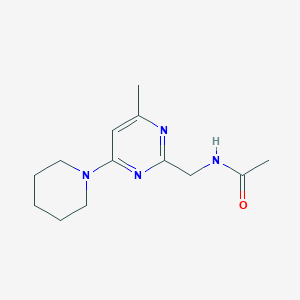
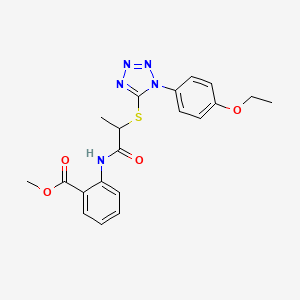
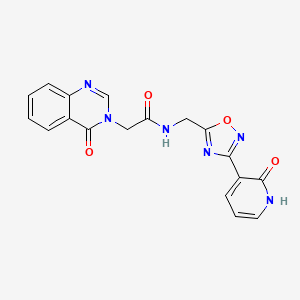
![2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2829024.png)
